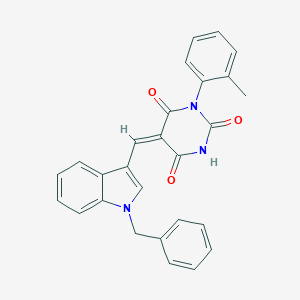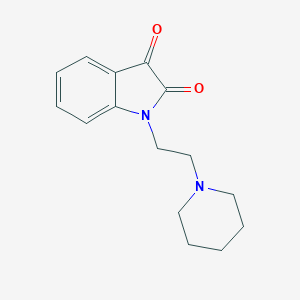![molecular formula C20H22N4 B415762 3,7-Dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B415762.png)
3,7-Dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is a member of piperazines and a member of pyridines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Agents
A series of thiazolidinone derivatives including 3,7-Dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline showed promising antimicrobial activity against various bacteria and fungi. The compounds were synthesized using a key intermediate of quinolinone and evaluated for their efficacy against eight bacteria and four fungi strains (Patel, Patel, Kumari, & Patel, 2012).
Molecular Structure Analysis
The study of ciprofloxacin derivatives, a fluoroquinoline family, reveals their molecular and crystal structures. Although the derivatives showed lower antibacterial activity compared to ciprofloxacin, the structural features of these compounds, including a planar bicyclic quinoline ring, were detailed (Tomišić et al., 2002).
Fluorescent Probes for DNA Detection
Novel benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei have been synthesized and proposed as potential fluorescent probes for DNA detection. The study detailed their synthesis, spectroscopic characterization, and DNA binding properties (Perin et al., 2011).
Vasorelaxing Agents
Mannich bases derived from 3H-pyrrolo[3,2-f]quinoline, including compounds with 1-piperazinylmethyl substitution, were developed as potential vasorelaxing agents. Their efficacy was tested in rat-tail arteries, revealing an endothelium-independent relaxing action (Ferlin et al., 2002).
Antitumor Activity
Synthesized 7-fluoro-4-(1-piperazinyl) quinolines showed significant in vitro anti-tumor activity against various human carcinoma cell lines. The study emphasizes the potential of these compounds in cancer therapy, highlighting the influence of substitutes on piperazinyl on anti-tumor activities (Liu et al., 2019).
Antagonists of Serotonin Receptors
Research on 3-(phenylsulfonyl)quinoline derivatives as 5-HT6 receptor antagonists for treating CNS disorders showcased the impact of various substituents on antagonist activity. The study identifies compounds with tertiary nitrogen atoms as highly promising (Ivachtchenko et al., 2015).
Antimycobacterial Activity
Novel s-triazines with 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl) structures demonstrated notable in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The study presents the synthesis and evaluation of these compounds (Patel, Kumari, Rajani, & Chikhalia, 2011).
Eigenschaften
Produktname |
3,7-Dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline |
|---|---|
Molekularformel |
C20H22N4 |
Molekulargewicht |
318.4g/mol |
IUPAC-Name |
3,7-dimethyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C20H22N4/c1-15-6-7-17-14-16(2)20(22-18(17)13-15)24-11-9-23(10-12-24)19-5-3-4-8-21-19/h3-8,13-14H,9-12H2,1-2H3 |
InChI-Schlüssel |
LYTRGAWLJLRTGI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N3CCN(CC3)C4=CC=CC=N4)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N3CCN(CC3)C4=CC=CC=N4)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415681.png)
![2-[2-(4-formylphenyl)vinyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B415682.png)
![ethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415683.png)
![ethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415684.png)
![2-[4-(4-fluorophenyl)-2-thiazolyl]-5-methyl-4H-pyrazol-3-one](/img/structure/B415686.png)
![methyl (2Z)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415687.png)


![8-(4-Morpholinylcarbonyl)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415693.png)
![N-(4-{[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B415697.png)
![1-(3,4-Dichlorophenyl)-4-[(7-methoxy-1-naphthyl)methylene]-3,5-pyrazolidinedione](/img/structure/B415699.png)
![3-[3-(2-bromo-3,4-dimethoxyphenyl)acryloyl]-6-nitro-4-phenyl-3,4-dihydro-2(1H)-quinolinone](/img/structure/B415700.png)
